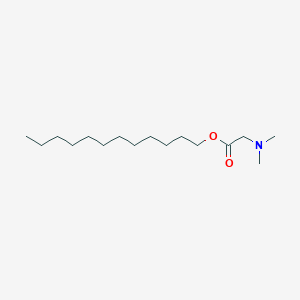
dodecyl n,n-dimethylaminoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl 2-(dimethylamino)acetate is a chemical compound known for its role as a transdermal permeation enhancer. This compound is particularly valuable in pharmaceutical applications due to its ability to facilitate the delivery of drugs through the skin. It is based on the amino acid alanine and is recognized for its biodegradability and low toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecyl 2-(dimethylamino)acetate can be synthesized through a reaction involving dodecyl 2-bromopropionate and dimethylamine. The process begins with the preparation of dodecyl 2-bromopropionate by reacting n-dodecanol with 2-bromopropionyl halogenide. This intermediate is then reacted with dimethylamine to yield dodecyl 2-(dimethylamino)acetate .
Industrial Production Methods
In industrial settings, the production of dodecyl 2-(dimethylamino)acetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl 2-(dimethylamino)acetate primarily undergoes substitution reactions. The ester group in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of dodecyl alcohol and dimethylaminoacetic acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for the hydrolysis of dodecyl 2-(dimethylamino)acetate.
Substitution: Dimethylamine is a key reagent in the synthesis of the compound.
Major Products
The major products formed from the hydrolysis of dodecyl 2-(dimethylamino)acetate are dodecyl alcohol and dimethylaminoacetic acid .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which dodecyl 2-(dimethylamino)acetate enhances transdermal drug delivery involves its interaction with the stratum corneum, the outermost layer of the skin. The compound disrupts the lipid structure of the stratum corneum, increasing its permeability and allowing drugs to pass through more easily. This interaction is reversible, and the skin barrier function is restored after the compound is removed .
Comparaison Avec Des Composés Similaires
Dodecyl 2-(dimethylamino)acetate is compared with other transdermal permeation enhancers such as dodecyl 6-(dimethylamino)hexanoate and Azone:
Dodecyl 6-(dimethylamino)hexanoate: This compound is more potent than dodecyl 2-(dimethylamino)acetate for certain drugs like theophylline and hydrocortisone but less effective for others like indomethacin.
Azone: Both dodecyl 2-(dimethylamino)acetate and Azone significantly increase the permeation of lipophilic and hydrophilic model compounds.
Similar Compounds
- Dodecyl 6-(dimethylamino)hexanoate
- Azone
- Lauryl alcohol (a possible decomposition product of dodecyl 2-(dimethylamino)acetate)
Propriétés
Numéro CAS |
121150-43-4 |
|---|---|
Formule moléculaire |
C16H32NO2- |
Poids moléculaire |
271.44 g/mol |
Nom IUPAC |
dodecyl 2-(dimethylamino)acetate |
InChI |
InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15-17(2)3/h4-15H2,1-3H3 |
Clé InChI |
XPALGXXLALUMLE-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCOC(=O)CN(C)C |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)[O-])N(C)C |
Synonymes |
DDAA dodecyl-N,N-dimethylaminoacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[[(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B49670.png)

![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)

![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)

